![molecular formula C22H25N3O3S B2464810 N-[(2-methyl-1H-indol-5-yl)methyl]-4-piperidin-1-ylsulfonylbenzamide CAS No. 852136-84-6](/img/structure/B2464810.png)
N-[(2-methyl-1H-indol-5-yl)methyl]-4-piperidin-1-ylsulfonylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-methyl-1H-indol-5-yl)methyl]-4-piperidin-1-ylsulfonylbenzamide, also known as MI-773, is a small molecule inhibitor that targets the MDM2-p53 interaction. This interaction plays a crucial role in the regulation of the tumor suppressor protein p53, which is often mutated or inactivated in cancer cells. MI-773 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
科学的研究の応用
Antiviral Applications
Indole derivatives, including SMR000127182, have shown significant potential as antiviral agents. These compounds can inhibit the replication of various viruses by interfering with viral enzymes or proteins essential for viral replication. For instance, certain indole derivatives have demonstrated inhibitory activity against influenza A and Coxsackie B viruses . This makes SMR000127182 a promising candidate for developing antiviral therapies.
Anti-inflammatory Applications
SMR000127182 and similar compounds have been explored for their anti-inflammatory properties. Indole derivatives can modulate inflammatory pathways by inhibiting key enzymes and cytokines involved in the inflammatory response. This application is particularly relevant in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Anticancer Applications
The anticancer potential of SMR000127182 is another significant area of research. Indole derivatives can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and interfere with cancer cell signaling pathways. These properties make them valuable in developing new cancer therapies, particularly for cancers that are resistant to conventional treatments .
Antimicrobial Applications
SMR000127182 has also been studied for its antimicrobial properties. Indole derivatives can disrupt bacterial cell walls, inhibit bacterial enzymes, and interfere with bacterial DNA replication. This makes them effective against a broad spectrum of bacterial pathogens, including antibiotic-resistant strains .
Antioxidant Applications
The antioxidant properties of SMR000127182 are another area of interest. Indole derivatives can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cardiovascular diseases. By mitigating oxidative damage, these compounds can potentially protect against cellular damage and improve overall health .
Neuroprotective Applications
Research has also focused on the neuroprotective effects of SMR000127182. Indole derivatives can protect neurons from damage caused by oxidative stress, inflammation, and excitotoxicity. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease, where these compounds could help in slowing disease progression and improving cognitive function .
特性
IUPAC Name |
N-[(2-methyl-1H-indol-5-yl)methyl]-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-16-13-19-14-17(5-10-21(19)24-16)15-23-22(26)18-6-8-20(9-7-18)29(27,28)25-11-3-2-4-12-25/h5-10,13-14,24H,2-4,11-12,15H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIVZOVMHCMGNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


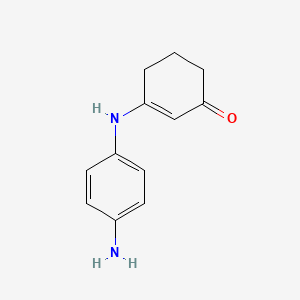
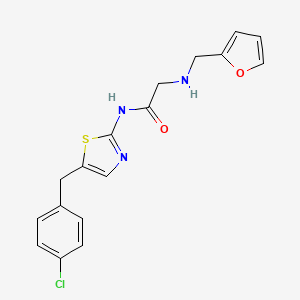
![1-(5-(furan-2-yl)-3'-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-methylpropan-1-one](/img/structure/B2464732.png)
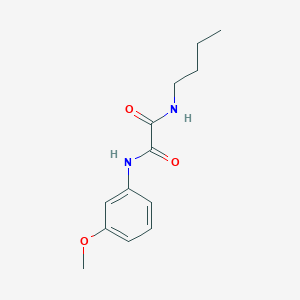
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2464736.png)
![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2464737.png)
![N1-(2,5-difluorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2464739.png)

![1-(1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2464743.png)
![1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B2464744.png)
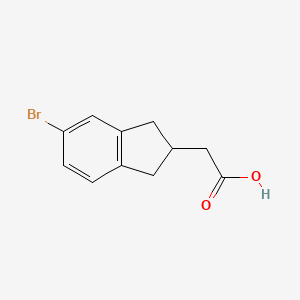
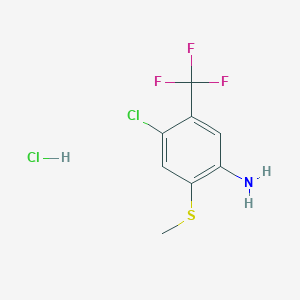
![4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-N-(4-methoxyphenyl)-1,3-thiazol-2-amine](/img/structure/B2464750.png)